

3-Methoxyoct-1-ene: A Technical Guide to Its Predicted Properties and Reactivity

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Compound of Interest		
Compound Name:	3-Methoxyoct-1-ene	
Cat. No.:	B15441813	Get Quote

Disclaimer: **3-Methoxyoct-1-ene** is a sparsely documented compound in scientific literature. Consequently, this guide is principally based on the established chemical principles of its constituent functional groups: an alkene and an allylic ether. The quantitative data presented herein are estimations derived from analogous compounds and theoretical models, and should be regarded as predictive. Experimental validation is requisite for any practical application.

Introduction

3-Methoxyoct-1-ene is an organic molecule featuring a terminal double bond and an allylic methoxy group. This unique structural combination suggests a rich and varied chemical reactivity, making it a potentially valuable, yet underexplored, intermediate for organic synthesis. This technical guide aims to provide a comprehensive overview of the predicted physical and chemical properties of **3-Methoxyoct-1-ene**, intended for researchers, scientists, and professionals in drug development.

Predicted Physical and Chemical Properties

The physical properties of **3-Methoxyoct-1-ene** are anticipated to be similar to other unsaturated ethers of comparable molecular weight. The presence of the ether oxygen atom introduces a slight polarity, which may influence its boiling point and solubility characteristics when compared to the analogous hydrocarbon, **3-methyloct-1-ene**.

Predicted Physical Properties



Property	Predicted Value	Notes
Molecular Formula	C ₉ H ₁₈ O	
Molecular Weight	142.24 g/mol	_
Appearance	Colorless liquid (predicted)	Based on similar alkenes and ethers.[1]
Boiling Point	~150-160 °C	Estimated based on trends for C9 alkenes and the presence of an ether linkage.[2][3][4]
Density	~0.8 - 0.9 g/mL	Alkenes are generally less dense than water.[4]
Solubility	Insoluble in water; Soluble in organic solvents.	Typical for ethers and hydrocarbons of this size.[3][4]

Spectroscopic Data (Predicted)

While experimental spectra for **3-Methoxyoct-1-ene** are not readily available, its key spectroscopic features can be predicted based on its structure.



Spectroscopy	Predicted Key Features
¹H NMR	Protons adjacent to the ether oxygen (at C3) are expected to be deshielded, appearing in the 3.4-4.5 ppm range.[6] Vinylic protons (at C1 and C2) will show characteristic shifts and coupling patterns.
¹³ C NMR	The carbon atom bonded to the ether oxygen (C3) will exhibit a downfield shift, typically in the 50-80 ppm range.[6]
IR Spectroscopy	A characteristic C-O single bond stretch is expected between 1050 and 1150 cm ⁻¹ .[6] Absorptions corresponding to the C=C double bond will also be present.

Predicted Chemical Reactivity

The chemical behavior of **3-Methoxyoct-1-ene** is dictated by its two primary functional groups: the terminal alkene and the allylic ether.

Reactions of the Alkene Group

The carbon-carbon double bond is a site of high electron density, making it susceptible to electrophilic addition reactions.

- Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield 3methoxyoctane.
- Halogenation: Addition of halogens (e.g., Br₂) across the double bond will form 1,2-dihalo-3-methoxyoctane.
- Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) is expected to follow
 Markovnikov's rule, with the bromine atom adding to the more substituted carbon (C2).
- Hydration: Acid-catalyzed hydration will likely yield octan-2-ol and methanol, following cleavage of the ether.



Reactions of the Allylic Ether

The allylic position in **3-Methoxyoct-1-ene** confers unique reactivity upon the ether linkage.[7]

- Acid-Catalyzed Cleavage: In the presence of strong acids, the ether bond is susceptible to cleavage.[7] This reaction proceeds via a resonance-stabilized allylic carbocation, which can lead to a mixture of products.[7]
- Use as a Protecting Group: Allyl ethers are often employed as protecting groups for alcohols in organic synthesis due to their stability under basic and neutral conditions and their susceptibility to cleavage under specific, often mild, acidic or metal-catalyzed conditions.[8]

Experimental Protocols (Generalized)

The following are generalized experimental protocols for reactions that **3-Methoxyoct-1-ene** is predicted to undergo. Note: These are illustrative and would require optimization for this specific substrate.

Synthesis of 3-Methoxyoct-1-ene (Illustrative Williamson Ether Synthesis)

A common method for synthesizing allylic ethers is the Williamson ether synthesis.[8]

Methodology:

- To a solution of oct-1-en-3-ol in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the alcohol, forming the corresponding alkoxide.
- After stirring for a short period, add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction carefully with water and extract the product with an organic solvent.
- Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield **3-Methoxyoct-1-ene**.



Acid-Catalyzed Cleavage of 3-Methoxyoct-1-ene

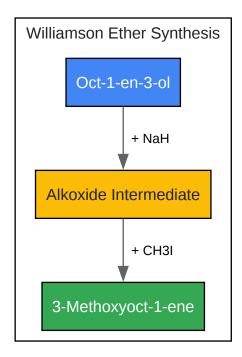
This protocol describes a general procedure for the cleavage of an allylic ether.[7]

Methodology:

- Dissolve **3-Methoxyoct-1-ene** in a suitable solvent (e.g., aqueous acetone).
- Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
- Heat the reaction mixture to reflux and monitor the progress by TLC.
- Upon completion, cool the reaction to room temperature and neutralize the acid with a base (e.g., sodium bicarbonate solution).
- Extract the product(s) with an organic solvent.
- Dry the organic layer, concentrate, and analyze the product mixture, which may include oct-1-en-3-ol and potentially rearranged products.

Visualizations Synthesis of 3-Methoxyoct-1-ene



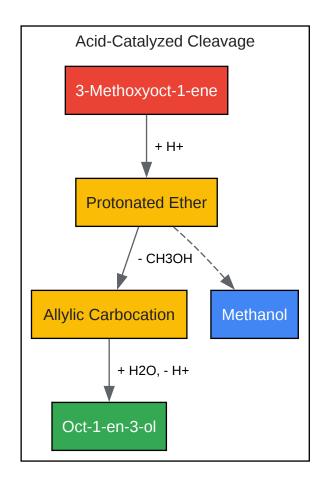


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Caption: Williamson Ether Synthesis of 3-Methoxyoct-1-ene.

Acid-Catalyzed Cleavage of 3-Methoxyoct-1-ene





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Caption: Acid-catalyzed cleavage of **3-Methoxyoct-1-ene**.

Conclusion

While specific experimental data for **3-Methoxyoct-1-ene** remains elusive, its chemical nature can be reliably predicted based on the well-established reactivity of alkenes and allylic ethers. This guide provides a foundational understanding of its likely physical properties, spectroscopic characteristics, and chemical behavior. It is hoped that this theoretical framework will stimulate further experimental investigation into this potentially useful synthetic building block. All presented data should be treated as provisional until substantiated by empirical evidence.

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